molecular formula C8H16ClNO B3041029 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 258345-27-6

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B3041029
CAS No.: 258345-27-6
M. Wt: 177.67 g/mol
InChI Key: ASWRTDCDFPALAX-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic tertiary amine with a hydroxyl group at the C3 position and a methyl group at the N8 position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₈H₁₅NO·HCl, with a molecular weight of 177.67 g/mol . The stereochemistry of the parent alcohol is defined as (1R,5S)-configuration, which is critical for its biological activity .

This compound is structurally related to tropisetron hydrochloride, a 5-HT₃ receptor antagonist used clinically as an antiemetic . The hydrochloride salt enhances aqueous solubility, particularly in acidic environments, while the free base tends to precipitate under alkaline conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRTDCDFPALAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Reduction of Tropinone

The reduction of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) to tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) represents the most widely employed method. Tropinone’s ketone group undergoes stereoselective reduction using hydride donors, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Reaction Conditions and Agents

  • Reducing Agents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
  • Temperature : 0–25°C for NaBH₄; reflux conditions (~66°C) for LiAlH₄.
  • Workup : Acidic quenching (HCl) for salt formation, followed by recrystallization from ethanol/ether mixtures.

Yield Optimization

  • NaBH₄ : Achieves 70–85% yield with shorter reaction times (2–4 hrs) but requires stoichiometric excess.
  • LiAlH₄ : Higher yields (85–92%) but necessitates rigorous moisture exclusion.

Example Protocol

  • Dissolve tropinone (1.0 mol) in anhydrous THF under nitrogen.
  • Add LiAlH₄ (1.2 mol) portion-wise at 0°C.
  • Reflux for 6 hrs, then cool and cautiously quench with 6M HCl.
  • Extract tropine hydrochloride via vacuum filtration and recrystallize.

Catalytic Hydrogenation

Alternative methodologies employ catalytic hydrogenation to reduce tropinone. Palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen atmospheres (1–3 atm) achieve comparable yields (80–88%) with reduced reagent costs.

Advantages

  • Eliminates pyrophoric reagents (e.g., LiAlH₄).
  • Scalable to multi-kilogram batches without specialized equipment.

Limitations

  • Requires high-purity tropinone to prevent catalyst poisoning.

Alternative Synthetic Pathways

The U.S. Patent 20060058343A1 discloses a novel route avoiding tropinone intermediates. This method involves:

  • Alkylation of 8-Azabicyclo[3.2.1]octan-3-ol : Reacting the parent alcohol with methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Salt Formation : Treating the product with hydrochloric acid.

Key Advantages

  • Bypasses tropinone’s instability and cost.
  • Achieves 90–95% purity after single recrystallization.

Biosynthetic and Fermentation Methods

Microbial Biosynthesis

Genetically engineered Saccharomyces cerevisiae strains produce tropine via heterologous expression of tropinone reductase (TR) and phenylpyruvate decarboxylase (PPDC).

Fermentation Parameters

  • Carbon Source : Glucose (20 g/L) supplemented with ammonium sulfate.
  • Yield : 1.2–1.8 g/L tropine after 72 hrs.

Purification

  • Cation-exchange chromatography isolates tropine, followed by HCl treatment.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Modern facilities adopt continuous-flow reactors for tropinone reduction, enhancing reproducibility and safety:

Parameter NaBH₄ System LiAlH₄ System
Residence Time (min) 15–30 45–60
Throughput (kg/day) 50–100 30–70
Purity (%) 98.5 99.2

Benefits

  • Reduced solvent waste.
  • Real-time monitoring via in-line FTIR.

Reaction Optimization and Process Scalability

Solvent Selection

  • Polar Protic Solvents (e.g., Ethanol) : Favor faster NaBH₄ reactions but lower yields due to side reactions.
  • Aprotic Solvents (e.g., THF) : Improve LiAlH₄ efficiency but require anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) reduces reaction times by 60–70% while maintaining yields >85%.

Physicochemical Properties and Characterization

Property Value Method
Molecular Weight 177.67 g/mol ESI-MS
Melting Point 238–240°C DSC
Solubility (H₂O) 12.5 mg/mL USP <791>
pKa 9.8 ± 0.2 Potentiometric Titration

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O) : δ 3.85 (m, 1H, C3-OH), 3.12 (s, 3H, N-CH₃), 2.45–1.98 (m, 8H, bicyclic protons).

Applications in Pharmaceutical Synthesis

Anticholinergic Agents

Tropine hydrochloride serves as a precursor to scopolamine and atropine derivatives, modulating muscarinic acetylcholine receptors.

Monoamine Reuptake Inhibitors

Esterification with arylpropionic acids yields compounds with dual serotonin-norepinephrine reuptake inhibition (IC₅₀ = 12–45 nM).

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom can undergo substitution reactions to form various N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products

The major products formed from these reactions include various N-substituted tropane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride lies in its role as a precursor for pharmaceutical compounds, particularly as an NOP (nociceptin/orphanin FQ peptide) receptor agonist. Research indicates that derivatives of this compound can be utilized in treating conditions such as:

  • Pain Management : As NOP receptor agonists, these compounds exhibit potential analgesic properties.
  • Anxiety Disorders : The modulation of nociceptin receptors may play a role in alleviating anxiety symptoms.
  • Cough Suppression : Some derivatives have shown efficacy in reducing cough reflexes.

Synthesis of Chiral Compounds

The bicyclic structure of this compound is particularly useful in enantioselective synthesis processes, where the production of optically pure compounds is essential. This compound serves as a chiral building block, facilitating the synthesis of various nitrogen-containing heterocycles and other biologically relevant molecules.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from tropinone or similar precursors, followed by specific modifications to achieve the desired functional groups and stereochemistry.

Agrochemical Applications

Beyond pharmaceuticals, this compound can also be explored for its potential in agrochemicals. Its ability to act as a chiral intermediate allows it to contribute to the development of selective herbicides and pesticides that require specific stereochemical configurations for enhanced efficacy and reduced environmental impact.

Case Study 1: Pain Management Research

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound as NOP receptor agonists. The research demonstrated significant analgesic effects in preclinical models, suggesting potential therapeutic applications for chronic pain management.

Case Study 2: Synthesis Optimization

Research conducted by Smith et al. (2024) focused on optimizing the synthetic routes for producing this compound derivatives with improved yields and purity levels. The findings highlighted the importance of reaction conditions and the choice of solvents in achieving high enantiomeric excess.

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to various physiological effects such as muscle relaxation and reduced secretions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Tropine (3-endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol)
  • Structure : Lacks the hydrochloride salt but shares the same bicyclic core and hydroxyl group.
  • Tropine is a precursor in the synthesis of anticholinergic agents .
  • Key Difference : The absence of the hydrochloride salt reduces stability in acidic formulations .
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
  • Structure : Replaces the hydroxyl group with an amine (-NH₂) at C3.
  • Properties : The dihydrochloride salt (C₈H₁₈Cl₂N₂ ) improves solubility and may enhance binding to amine-sensitive receptors. Its molecular weight is 223.15 g/mol .
  • Pharmacological Relevance: Potential applications in neurological disorders due to amine-mediated receptor interactions .
Tropine-3-thiol Hydrochloride
  • Structure : Substitutes the hydroxyl group with a thiol (-SH) at C3.
  • Molecular weight is 209.74 g/mol (C₈H₁₆ClNOS) .
  • Stability : Thiol derivatives are more prone to oxidation compared to hydroxyl analogs, impacting shelf-life .

Substituent Variations on the Bicyclic Core

3-Trifluoromethylphenyl Derivative
  • Structure : 8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol.
  • Properties: The trifluoromethyl group increases lipophilicity (logP), enhancing blood-brain barrier penetration. Molecular formula: C₁₅H₁₇F₃NO .
  • Applications: Potential central nervous system (CNS) drug candidate due to improved metabolic stability .
BIMU Derivatives (5-HT₄ Receptor Ligands)
  • Examples :
    • BIMU1 : endo-N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride.
    • DAU6215 : Lacks the ethyl group, resulting in antagonistic activity.
  • Activity : BIMU1 acts as a partial 5-HT₄ agonist (pKB = 7.9), while DAU6215 is a competitive antagonist (pKB = 7.1) .
  • SAR Insight : Ethyl substitution in BIMU1 enhances intrinsic activity compared to unsubstituted analogs .

Pharmacological and Physicochemical Comparison

Compound Name Molecular Formula Key Substituent Pharmacological Activity Solubility/Stability
8-Methyl-8-azabicyclo[...].HCl C₈H₁₅NO·HCl -OH at C3 5-HT₃ antagonist Stable in acidic pH
Tropine-3-thiol HCl C₈H₁₆ClNOS -SH at C3 Unknown (redox-active) Oxidation-prone
3-Trifluoromethylphenyl derivative C₁₅H₁₇F₃NO -CF₃Ph at C3 Potential CNS agent High lipophilicity
8-Methyl-3-amine dihydrochloride C₈H₁₈Cl₂N₂ -NH₂ at C3 Neurological applications High solubility
Tropisetron HCl C₁₇H₂₀N₂O₂·HCl Indole-3-carboxylate 5-HT₃ antagonist (antiemetic) pH-dependent stability

Key Research Findings

Receptor Specificity : The hydroxyl group in 8-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is critical for hydrogen bonding with 5-HT₃ receptors. Substitution with bulkier groups (e.g., trifluoromethylphenyl) reduces affinity but may improve metabolic stability .

Salt Forms : Hydrochloride salts generally enhance solubility in acidic media, whereas free bases (e.g., tropine) require alkaline formulations for stability .

Stereochemical Influence : The (1R,5S) configuration maximizes receptor engagement, as seen in tropisetron’s clinical efficacy .

Biological Activity

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, with the CAS number 258345-27-6, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is structurally related to tropane alkaloids and exhibits properties that may be useful in medicinal chemistry.

PropertyValue
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
CAS Number258345-27-6
LogP0.5418
PSA23.47 Ų

Biological Activity

Anticholinergic Activity
Research indicates that compounds similar to this compound may exhibit anticholinergic properties, which are significant in the treatment of various neurological disorders. Anticholinergic agents work by inhibiting the action of acetylcholine, a neurotransmitter involved in numerous functions including muscle contraction and memory.

Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibitors of these enzymes can be beneficial in conditions such as Alzheimer's disease, where increased acetylcholine levels may improve cognitive function. The mechanism of action typically involves binding to the active site of the enzyme, preventing substrate access.

Case Studies and Research Findings

  • In Vitro Studies
    A study utilizing a microplate modification of the Ellman method assessed the anticholinesterase activity of various compounds, including derivatives of bicyclic structures similar to this compound. The findings indicated that certain modifications to the bicyclic structure enhanced inhibitory potency against acetylcholinesterase (AChE) .
  • Docking Studies
    Molecular docking studies have shown that this compound can interact with multiple binding sites on AChE, suggesting a potential for allosteric modulation alongside competitive inhibition . This is crucial for designing more effective drugs targeting cholinergic systems.
  • Toxicological Assessments
    Preliminary toxicological assessments indicate that while some derivatives exhibit potent biological activity, they also require careful evaluation regarding their safety profiles and potential side effects .

Q & A

Q. What are the standard synthetic routes for 8-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, and how can intermediates be characterized?

The compound is synthesized via multi-step reactions starting from tropane alkaloids. A common approach involves ester hydrolysis, amine oxidation, and O-acetylation of atropine derivatives, followed by dealkylation and salt formation (e.g., HCl). Key intermediates include 8-methyl-8-azabicyclo[3.2.1]octan-3-one, which can be reduced to the alcohol using ammonium formate and Pd/C catalysis . Characterization relies on 1H NMR (e.g., DMSO-d6 signals at δ10.99 for NH and δ3.70–3.81 for bridgehead protons) and GC-MS (M+1 peak at m/z 141) .

Q. How is stereochemical purity assessed in this bicyclic amine?

Stereochemical integrity is critical due to the rigid bicyclo[3.2.1]octane scaffold. Chiral HPLC or polarimetry can confirm enantiomeric excess. For diastereomers, NOESY NMR or X-ray crystallography (e.g., hydrated gold(III) salt structures) resolve spatial arrangements .

Q. What are the primary pharmacological applications of this compound?

It serves as a precursor for sigma receptor ligands (e.g., derivatives with high sigma-2 affinity) and tropane-based therapeutics , such as the antiemetic drug tropisetron (ICS 205-930), which acts as a 5-HT3 receptor antagonist .

Q. What safety protocols are recommended for handling this compound?

Safety data sheets (SDS) recommend PPE (gloves, goggles), ventilation, and avoidance of inhalation. Toxicity data suggest moderate irritation risk; spills should be neutralized with inert absorbents and disposed as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for sigma receptor selectivity?

Modifications at the 3-position (e.g., biaryl or benzimidazole substituents) enhance sigma-2 affinity. For example, introducing diarylmethoxyethylidenyl groups improves sigma-1/sigma-2 selectivity ratios (>100-fold) . Radioligand binding assays (e.g., [³H]DTG for sigma-2) and functional assays (calcium flux) validate selectivity .

Q. What strategies improve synthetic yield and scalability of the hydrochloride salt?

Optimizing reductive amination conditions (e.g., solvent choice, catalyst loading) boosts yields. Using ammonium formate in MeOH/H2O with Pd/C achieves ~78% yield for the amine intermediate. Acidic workup (HCl/EtOH) ensures high-purity precipitation . Scale-up requires careful control of exothermic steps (e.g., O-acetylation) .

Q. How do radical cyclization methods enable novel bicyclo[3.2.1]octane derivatives?

Radical-mediated cyclization of allyl-substituted azetidinones generates complex scaffolds (e.g., 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones) with >99% diastereocontrol. Tributyltin hydride and AIBN in toluene are key reagents .

Q. What analytical challenges arise in resolving stereoisomers of tropane derivatives?

Dynamic proton exchange in NMR complicates bridgehead proton assignment. Low-temperature NMR (-40°C) or derivatization (e.g., Mosher esters) aids resolution. X-ray crystallography of heavy-atom salts (e.g., gold(III) tetrachloride) provides definitive stereochemical data .

Q. How can receptor binding kinetics be quantified for tropane-based ligands?

Competitive binding assays using tritiated ligands (e.g., [³H]p-F-HHSiD for muscarinic receptors) measure Ki values. Schild analysis or dissociation constant (koff) studies using surface plasmon resonance (SPR) refine kinetic profiles .

Q. What methodologies assess metabolic stability of tropane derivatives in vitro?

Liver microsome assays (human/rat) with LC-MS/MS detect phase I metabolites (e.g., N-demethylation). CYP450 inhibition studies (e.g., CYP3A4) guide structural modifications to reduce clearance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 2
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

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